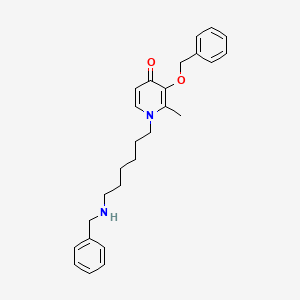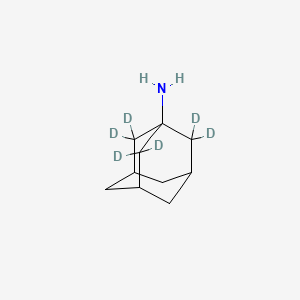![molecular formula C11H14N4O5 B15141353 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the class of purine nucleosides This compound is characterized by its purine base attached to a ribosyl moiety, which is further substituted with hydroxyl and methoxy groups
Méthodes De Préparation
The synthesis of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, typically starting with the preparation of the purine base and the ribosyl moiety separately. The purine base can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. The ribosyl moiety is prepared through the selective protection and deprotection of hydroxyl groups on a ribose sugar. The final step involves the coupling of the purine base with the ribosyl moiety under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Analyse Des Réactions Chimiques
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its interactions with various enzymes and proteins.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer, due to its ability to inhibit viral replication and cell proliferation.
Mécanisme D'action
The mechanism of action of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication and transcription. It can also inhibit the activity of various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one include:
Adenosine: A naturally occurring nucleoside with a similar structure, but with an amino group instead of a methoxy group.
Guanosine: Another naturally occurring nucleoside, differing by the presence of an amino group and a different hydroxyl group arrangement.
Inosine: A nucleoside with a similar purine base, but lacking the methoxy group and having a different ribosyl moiety configuration.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H14N4O5 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7?,8+,11-/m1/s1 |
Clé InChI |
HPHXOIULGYVAKW-DWVWSIQXSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=CNC3=O |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)




![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)



